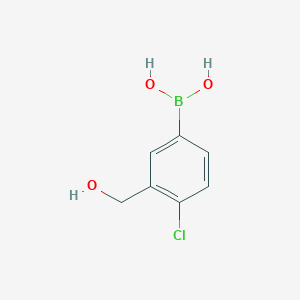

4-Chloro-3-(hydroxymethyl)phenylboronic acid

Vue d'ensemble

Description

4-Chloro-3-(hydroxymethyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO3. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is known for its stability at room temperature but decomposes at high temperatures. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are pivotal in forming carbon-carbon bonds in the synthesis of various organic molecules .

Mécanisme D'action

Target of Action

The primary target of 4-Chloro-3-(hydroxymethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The this compound interacts with its targets through two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of this compound is influenced by the reaction conditions. The Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-3-(hydroxymethyl)phenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-chloro-3-(hydroxymethyl)phenylboronic ester with a suitable boronic acid derivative under controlled conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and purity, using advanced catalytic systems and continuous flow reactors to ensure consistent product quality. The use of automated systems and real-time monitoring helps in maintaining the reaction conditions and minimizing impurities .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-3-(hydroxymethyl)phenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.

Reduction: It can be reduced to form boronic esters or alcohols.

Substitution: It participates in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.

Major Products

Oxidation: Boronic esters or acids.

Reduction: Boronic esters or alcohols.

Substitution: Substituted phenylboronic acids.

Applications De Recherche Scientifique

4-Chloro-3-(hydroxymethyl)phenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.

Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drug candidates with boron-containing motifs.

Industry: It is used in the production of advanced materials, such as polymers and electronic components.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Hydroxymethylphenylboronic acid

- 3-Hydroxymethylphenylboronic acid

- 4-Hydroxyphenylboronic acid

Uniqueness

4-Chloro-3-(hydroxymethyl)phenylboronic acid is unique due to the presence of the chlorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the chlorine substituent can participate in further chemical transformations .

Activité Biologique

4-Chloro-3-(hydroxymethyl)phenylboronic acid is a boronic acid derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, making it a subject of interest for researchers exploring anticancer, antimicrobial, and antioxidant properties.

- Chemical Formula : CHBClO

- Molecular Weight : 189.40 g/mol

- CAS Number : 1430237-54-9

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the cytotoxicity of several boronic compounds on prostate cancer cells (PC-3) and healthy fibroblast cells (L929). The results demonstrated that these compounds could effectively inhibit cancer cell growth with minimal toxicity to healthy cells.

Table 1: Anticancer Activity of Boronic Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 10.5 | PC-3 (Prostate Cancer) |

| Other Boronic Compounds | Varies | Various Cancer Lines |

The study utilized the sulforhodamine B (SRB) assay and flow cytometry to assess cell viability and apoptosis induction. The findings suggest a structure-activity relationship where specific modifications enhance biological activity, particularly in inducing cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Candida albicans. The compound demonstrated effective inhibition at low concentrations, indicating its potential as an antimicrobial agent.

Table 2: Antimicrobial Efficacy

| Microorganism | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 1 |

| Escherichia coli | 2 |

| Candida albicans | 1 |

The antimicrobial assays were conducted using disc diffusion methods, where the zones of inhibition were measured after incubation. The results indicated that the compound has comparable efficacy to established antibiotics, suggesting its potential application in treating bacterial infections .

Antioxidant Activity

In addition to its anticancer and antimicrobial properties, this compound has shown antioxidant activity. It was tested using various assays such as DPPH and ABTS methods, which measure the ability of compounds to scavenge free radicals.

Table 3: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 15 |

| ABTS | 12 |

The antioxidant capacity of this compound was significant and comparable to standard antioxidants like α-tocopherol, indicating its potential role in preventing oxidative stress-related diseases .

Case Studies

- Prostate Cancer Treatment : A clinical case study highlighted the use of phenylboronic acid derivatives in combination therapies for prostate cancer. The study reported enhanced efficacy when combined with conventional chemotherapeutics.

- Infection Control : Another case study focused on the application of boronic acids in treating infections caused by MRSA strains. The results showed a notable reduction in bacterial load when treated with boronic acid derivatives.

Propriétés

IUPAC Name |

[4-chloro-3-(hydroxymethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BClO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-3,10-12H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYROAZVVUGRER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)CO)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.